molecular formula C18H13F16NO2 B12476641 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide

Cat. No.: B12476641
M. Wt: 579.3 g/mol
InChI Key: TXACUVMKEOMBJO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide is a fluorinated organic compound. It is characterized by its high fluorine content, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms into the hydrocarbon chain using reagents like elemental fluorine or fluorinating agents such as cobalt trifluoride.

    Amidation: Reaction of the fluorinated intermediate with 2-(4-methoxyphenyl)ethylamine under controlled conditions to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize specialized equipment to handle the highly reactive fluorinating agents and to maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the high fluorine content generally provides resistance to these reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.

    Biology: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide exerts its effects is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms influences the compound’s interactions with biological molecules and materials. This can affect molecular targets and pathways, such as:

    Hydrophobic Interactions: The compound’s low surface energy allows it to interact with hydrophobic regions of proteins and membranes.

    Electrostatic Interactions: The presence of multiple fluorine atoms can create strong electrostatic interactions with charged or polar groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated compound with similar properties but different functional groups.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated monomer used in surface functionalization and nanomaterial synthesis.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide is unique due to its specific combination of a highly fluorinated chain and an aromatic amide group. This combination imparts distinct properties that are not found in other similar compounds, making it valuable for specialized applications.

Properties

Molecular Formula

C18H13F16NO2

Molecular Weight

579.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide

InChI

InChI=1S/C18H13F16NO2/c1-37-9-4-2-8(3-5-9)6-7-35-11(36)13(23,24)15(27,28)17(31,32)18(33,34)16(29,30)14(25,26)12(21,22)10(19)20/h2-5,10H,6-7H2,1H3,(H,35,36)

InChI Key

TXACUVMKEOMBJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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